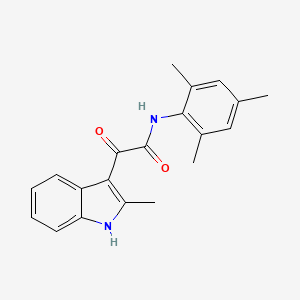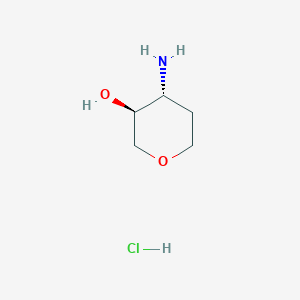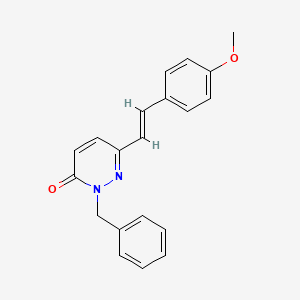![molecular formula C20H26N4O4S B2404189 4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-31-0](/img/structure/B2404189.png)
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Molecular Structure
- Research has been conducted on the synthesis and molecular structure of biologically active aromatic sulfonamides, including their crystal and molecular structures. These compounds have been analyzed for their conformational behaviors in different states, highlighting the importance of intramolecular hydrogen bonding and the impact of molecular structure on biological activity (Remko et al., 2010).
Biological Activities
- Sulfonamide inhibitors of carbonic anhydrases have been developed, demonstrating the therapeutic potential of these molecules. Studies have shown that aromatic sulfonamides can exhibit nanomolar inhibitory concentrations against various isoenzymes, indicating their significance in drug development for treating conditions like glaucoma or cancer (Supuran et al., 2013).
Antimicrobial and Antifungal Properties
- The antimicrobial and antifungal properties of sulfonamide derivatives have been explored, with some compounds showing promising activity against bacterial and fungal strains. This highlights the potential of morpholine-sulfonamide compounds in the development of new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer Activity
- Studies have also investigated the anticancer activities of sulfonamide derivatives, including those incorporating morpholine groups. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, offering insights into their potential application in cancer therapy (Shao et al., 2014).
Chemical Properties and Stability
- Research on the synthesis, stability, and chemical properties of sulfonamide and morpholine derivatives provides valuable information on their behavior under different conditions. This knowledge is crucial for the development of pharmaceuticals and other chemical applications (Gradwell & Mcgill, 1994).
properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(22-17-4-6-18(7-5-17)24-11-1-10-21-24)16-2-8-19(9-3-16)29(26,27)23-12-14-28-15-13-23/h1-3,8-11,17-18H,4-7,12-15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYGUEJKBRXNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)
![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)
![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)
![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)



![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)


